molecular formula C20H18BrN3O3S B2704017 methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251557-50-2

methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No. B2704017
CAS RN: 1251557-50-2
M. Wt: 460.35
InChI Key: VLSJBPCAHHPMDK-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodiazepine, a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of a bromophenyl group might influence these properties, but without specific studies on this compound, it’s hard to say exactly how.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The benzodiazepine ring system is a fused structure of a benzene ring and a diazepine ring. The bromophenyl group is a phenyl ring with a bromine atom attached, and the thioether and ester groups contain sulfur and oxygen atoms, respectively .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, those could include reactions at the ester group (such as hydrolysis or transesterification), substitution reactions at the bromophenyl group, or reactions at the sulfur atom of the thioether group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of thiazolobenzodiazepines and related compounds through reactions involving tetrahydro-1,5-benzodiazepine-2-thiones and aromatic α-bromoketones. Such reactions have yielded a variety of compounds, including those with potential as intermediates in pharmaceutical synthesis. These studies also delve into semiempirical calculations to understand the mechanism and energetic parameters of these reactions (Jančienė et al., 2008).

  • Another area of study involves the synthesis of thieno-diltiazem derivatives from 5-substituted 3-nitro-2-thiophenthiol, indicating the versatility of related compounds in synthesizing diverse derivatives for potential therapeutic applications (Puschmann & Erker, 1995).

Pharmacological Potential

  • The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde and aldose reductase inhibitors have been reported, showing potential for the treatment of diabetic complications. This research highlights the importance of these compounds in developing novel drugs with significant inhibitory potency against specific enzymes involved in disease progression (Ali et al., 2012).

  • Additionally, the synthesis of 1,5-benzothiazepine dipeptide mimetics through CuI-catalyzed coupling reactions points to the utility of related compounds in creating mimetics with potential biological activities, showcasing the broad scope of applications in medicinal chemistry and drug design (Gan & Ma, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity. Such studies could provide valuable information about this compound and its potential uses .

properties

IUPAC Name

methyl 2-[4-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJBPCAHHPMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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